(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane
Description
(1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic diamine characterized by a rigid norbornane-like scaffold with two nitrogen atoms at positions 2 and 5. The ethyl substituent at position 2 introduces steric and electronic modifications that influence its reactivity and applications in asymmetric catalysis and medicinal chemistry. Synthesized from trans-4-hydroxy-L-proline, this compound and its derivatives are valued for their conformational rigidity, which enhances stereochemical control in catalytic processes .
Properties
IUPAC Name |
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-9-5-6-3-7(9)4-8-6/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSEBFGEBLLQN-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]2C[C@H]1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693022 | |
| Record name | (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-61-7 | |
| Record name | (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane typically involves the use of trans-4-hydroxy-L-proline as a starting material. The synthetic route includes the following steps:
N-Tosylation: Trans-4-hydroxy-L-proline is N-tosylated to form N-tosyl-4-hydroxy-L-proline.
Reduction: The N-tosyl-4-hydroxy-L-proline is reduced to (2S,4S)-4-hydroxyprolinol.
Tosylation: Both hydroxy groups are tosylated to form a tosylated intermediate.
Cyclization: The tosylated intermediate reacts with methylamine under pressure to form the bicyclic structure.
Deprotection: The N-tosyl group is removed using hydrobromic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. These methods may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, which can modulate their activity. The nitrogen atoms in the structure can participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity .
Comparison with Similar Compounds
Key Findings:
- Steric Effects : Bulky substituents like (R)-phenylethyl enhance enantioselectivity in the Biginelli reaction due to increased steric hindrance, improving asymmetric induction .
- Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) modulate solubility and binding affinity in medicinal contexts .
- Protecting Groups : The Boc-protected derivative serves as a stable intermediate for further functionalization, enabling synthesis of complex ligands .
Biological Activity
(1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane, also known as (1S,4S)-(+)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (CAS No. 845866-61-7), is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₄N₂
- Molecular Weight : 126.2 g/mol
- CAS Number : 845866-61-7
- Structure : The compound features a bicyclic structure that includes two nitrogen atoms in its framework, contributing to its unique chemical behavior.
Biological Activity Overview
The biological activity of (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane has been investigated primarily in the context of its pharmacological effects and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of diazabicyclo compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can reduce parasitemia in trypanosome-infected models, suggesting a potential role in treating diseases such as African sleeping sickness caused by Trypanosoma brucei .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential activity in modulating neurotransmitter systems. Preliminary studies indicate that it may influence the cholinergic and dopaminergic pathways, which are crucial for various neurological functions .
The mechanisms through which (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane exerts its biological effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Compounds in this class often act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain observed neuropharmacological effects.
Case Studies
Several case studies have highlighted the efficacy of (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives:
- Antitrypanosomal Activity :
| Compound ID | T.b. brucei EC₅₀ (μM) | Aqueous Solubility (μM) | Human PPB (%) |
|---|---|---|---|
| 1 | <0.03 | >100 | <95 |
| 9a | 0.43 | 44 | 87 |
| 9b | 15 | 5 | 97 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
